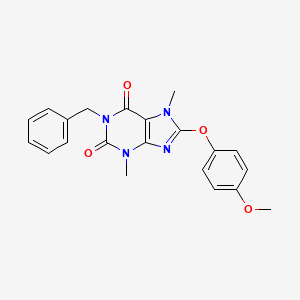![molecular formula C23H29N3O B11616252 2-{[(1-hexyl-1H-benzimidazol-2-yl)amino]methyl}-6-(prop-2-en-1-yl)phenol](/img/structure/B11616252.png)
2-{[(1-hexyl-1H-benzimidazol-2-yl)amino]methyl}-6-(prop-2-en-1-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(1-hexyl-1H-benzimidazol-2-yl)amino]methyl}-6-(prop-2-en-1-yl)phenol is a complex organic compound that features a benzimidazole core, which is a fused heterocyclic structure containing both benzene and imidazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-hexyl-1H-benzimidazol-2-yl)amino]methyl}-6-(prop-2-en-1-yl)phenol typically involves multiple steps, starting with the preparation of the benzimidazole core. Common methods for synthesizing benzimidazole derivatives include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . These methods often require specific reagents and conditions, such as the use of chloroacetic acid and o-phenylenediamine in the presence of hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to increase yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(1-hexyl-1H-benzimidazol-2-yl)amino]methyl}-6-(prop-2-en-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Aplicaciones Científicas De Investigación
2-{[(1-hexyl-1H-benzimidazol-2-yl)amino]methyl}-6-(prop-2-en-1-yl)phenol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein binding.
Medicine: Benzimidazole derivatives are known for their antimicrobial and antiparasitic properties, and this compound may have potential as a therapeutic agent.
Mecanismo De Acción
The mechanism by which 2-{[(1-hexyl-1H-benzimidazol-2-yl)amino]methyl}-6-(prop-2-en-1-yl)phenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core can inhibit tubulin polymerization, which is crucial for cell division, making it a potential antiprotozoal and anticancer agent . Additionally, its electron-donating properties allow it to participate in redox reactions, further influencing its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-Methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride
- 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid
Uniqueness
2-{[(1-hexyl-1H-benzimidazol-2-yl)amino]methyl}-6-(prop-2-en-1-yl)phenol is unique due to its specific substitution pattern on the benzimidazole core, which imparts distinct chemical and biological properties. The presence of the hexyl and prop-2-en-1-yl groups enhances its lipophilicity and potential for membrane permeability, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C23H29N3O |
|---|---|
Peso molecular |
363.5 g/mol |
Nombre IUPAC |
2-[[(1-hexylbenzimidazol-2-yl)amino]methyl]-6-prop-2-enylphenol |
InChI |
InChI=1S/C23H29N3O/c1-3-5-6-9-16-26-21-15-8-7-14-20(21)25-23(26)24-17-19-13-10-12-18(11-4-2)22(19)27/h4,7-8,10,12-15,27H,2-3,5-6,9,11,16-17H2,1H3,(H,24,25) |
Clave InChI |
LZOTWRLXUPYRIP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCN1C2=CC=CC=C2N=C1NCC3=CC=CC(=C3O)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl (5Z)-5-[[4-(diethylamino)-2-ethoxyphenyl]methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B11616179.png)
![2-[(4-methylbenzyl)thio]-N'-(1-methylpiperidin-4-ylidene)acetohydrazide](/img/structure/B11616184.png)
![(3E)-6-(ethylsulfonyl)-3-[2-(3-nitrophenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11616185.png)
![1-(4-Phenylpiperazin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11616193.png)
![Ethyl 8-methyl-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B11616196.png)
![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11616197.png)
![2-(4-ethyl-1-piperazinyl)-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11616204.png)
![4-chloro-2-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylhydrazinylidene]methyl}-6-methoxyphenol](/img/structure/B11616208.png)
![Ethyl 4-{[4-(morpholin-4-yl)phenyl]amino}benzo[h]quinoline-3-carboxylate](/img/structure/B11616240.png)
![2-amino-4-[4-(dimethylamino)phenyl]-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile](/img/structure/B11616241.png)
![4-hydroxy-6-[5-(2-nitrophenyl)furan-2-yl]-5-(phenylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one](/img/structure/B11616244.png)
![3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11616245.png)
![N-{3-[(4-chlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B11616256.png)
